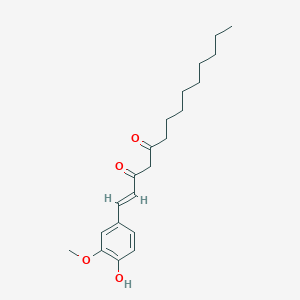![molecular formula C20H13Cl2N3O3S B1254393 N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
- Thienopyrimidine derivatives, including compounds structurally related to N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide, have been explored for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated significant activity against fungi, bacteria, and inflammation, making them potential candidates for medicinal applications in these areas (Tolba et al., 2018).
Cancer Research
- Some thieno[3,2-d]pyrimidine derivatives exhibit potent antiproliferative activities against various cancer cell lines, such as PC3, MDA-MB-231, A549, and HeLa. These compounds have been shown to induce cell death via apoptosis and can arrest cell growth in the sub-G1 phase, suggesting their potential as cytotoxic agents for cancer treatment (Toolabi et al., 2019).
Antitumor Activity
- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, displaying significant inhibition against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This highlights their potential application in developing new antitumor drugs (Hafez & El-Gazzar, 2017).
Aldose Reductase Inhibitors
- 2,4-Dioxo-thienopyrimidin-1-acetic acids with benzyl moieties have shown potent aldose reductase inhibitory activity. Some compounds from this category displayed promising results in vitro, indicating their potential use in the treatment of complications related to diabetes, such as cataracts and neuropathy (Ogawva et al., 1993).
Antinociceptive and Anti-inflammatory Properties
- Certain thiazolopyrimidine derivatives have shown significant antinociceptive and anti-inflammatory activities. These compounds, including ones structurally similar to N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide, could potentially be developed as novel analgesic and anti-inflammatory agents (Selvam et al., 2012).
Eigenschaften
Produktname |
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide |
|---|---|
Molekularformel |
C20H13Cl2N3O3S |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-13-7-14(22)9-15(8-13)23-18(26)12-3-1-11(2-4-12)10-25-19(27)17-16(5-6-29-17)24-20(25)28/h1-9H,10H2,(H,23,26)(H,24,28) |
InChI-Schlüssel |
GYDOEUQAVKHYAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



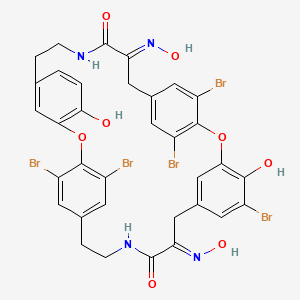

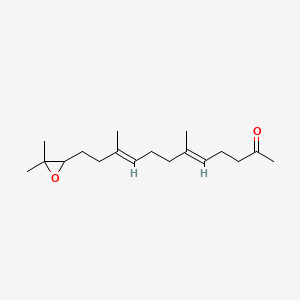

![2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1254319.png)

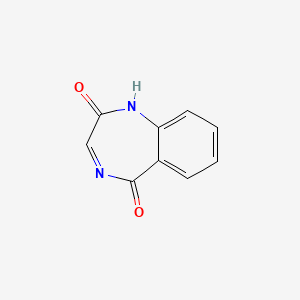
![(1R)-1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol](/img/structure/B1254325.png)
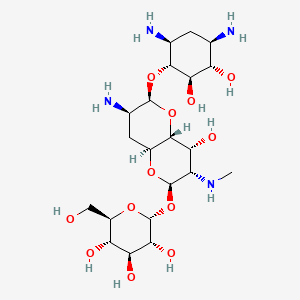

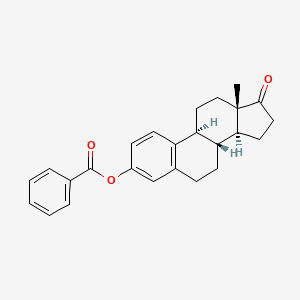
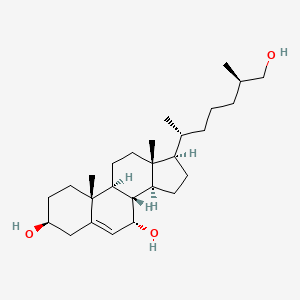
![p-[(R)-3-[bis-[(R)-beta-hydroxyphenethyl]amino]butyl]benzamide](/img/structure/B1254330.png)
